molecular formula C19H18ClN3O B2673809 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one CAS No. 951444-59-0

3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2673809
CAS No.: 951444-59-0
M. Wt: 339.82
InChI Key: QNNWYWDQSWMOTO-UHFFFAOYSA-N
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Description

3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. The presence of chlorophenyl and dimethylphenyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazinone Ring: The initial step involves the formation of the pyrazinone ring through a cyclization reaction. This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the intermediate pyrazinone with a chlorophenyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylphenyl Group: The final step involves the attachment of the dimethylphenyl group through a Friedel-Crafts alkylation reaction. This requires the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(2-Chlorophenyl)methyl]amino}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which combines the properties of pyrazinone, chlorophenyl, and dimethylphenyl groups

Properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]-1-(3,4-dimethylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-7-8-16(11-14(13)2)23-10-9-21-18(19(23)24)22-12-15-5-3-4-6-17(15)20/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNWYWDQSWMOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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